![molecular formula C12H12N2O2S2 B2815051 Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate CAS No. 338408-09-6](/img/structure/B2815051.png)
Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate is a chemical compound with the CAS Number: 338408-09-6 and a molecular weight of 280.37 . The IUPAC name for this compound is ethyl [(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H12N2O2S2 . The InChI code for this compound is 1S/C12H12N2O2S2/c1-2-16-10(15)8-17-12-11(13-14-18-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate and its analogs have been explored in the synthesis of complex molecules with potential pharmacological properties. For instance, derivatives have been synthesized as part of efforts to identify more potent inhibitors with improved drug-like properties, such as in the case of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are explored for their glutaminase inhibitory activity and their potential in cancer therapy (Shukla et al., 2012). The structural analysis of these molecules provides insights into their interaction with biological targets and their physicochemical properties.
Pharmacological Applications
This compound derivatives are utilized in the design and synthesis of compounds with varied pharmacological activities. Research has focused on creating molecules with antimicrobial, antifungal, and anticancer properties. For example, certain synthesized derivatives have been evaluated for their in vitro antimicrobial activity against bacterial and fungal strains, showing promise as potential antimicrobial agents (Wardkhan et al., 2008). These studies contribute to the development of new therapeutic agents, especially in addressing drug resistance issues.
Safety and Hazards
The safety information available indicates that Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
Thiadiazole derivatives, including Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate, have shown potential in various biological activities, including anticancer activities . Therefore, future research could focus on further exploring the therapeutic potential of this compound, particularly its efficacy in various cancer models and its potential use in the development of novel, more effective anticancer therapeutics .
Mechanism of Action
Target of Action
Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate is a derivative of thiadiazole, a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets . .
Mode of Action
It is known that thiadiazole derivatives can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This interaction can lead to a broad spectrum of biological activities .
Biochemical Pathways
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting they may impact multiple pathways .
Pharmacokinetics
Thiadiazole derivatives are known to cross cellular membranes due to their mesoionic nature, which may influence their bioavailability .
Result of Action
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities .
Action Environment
The mesoionic nature of thiadiazole derivatives, which allows them to cross cellular membranes, may be influenced by factors such as ph and temperature .
properties
IUPAC Name |
ethyl 2-(4-phenylthiadiazol-5-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-2-16-10(15)8-17-12-11(13-14-18-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTQBMIGNHMCIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(N=NS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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